Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and a ureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with a carboxylate group. The thiophene moiety is then introduced through a series of reactions, often involving the use of thiophene-2-carboxaldehyde. The ureido group is added in the final steps, typically through a reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the inhibition of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((3-(thiophen-2-ylmethyl)ureido)methyl)piperidine-1-carboxylate: shares similarities with other ureido-substituted compounds, such as ureido-substituted 4-phenylthiazole derivatives.
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have comparable applications.
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring, thiophene moiety, and ureido group, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
phenyl 4-[(thiophen-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(21-14-17-7-4-12-26-17)20-13-15-8-10-22(11-9-15)19(24)25-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXOUJOBOYMSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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